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Cat. No.: B1673515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-amino-PEG5-acid (Fmoc-NH-PEG5-

COOH), a heterobifunctional linker increasingly utilized in modern peptide synthesis. Its unique

structure, incorporating a base-labile Fmoc-protected amine, a flexible five-unit polyethylene

glycol (PEG) spacer, and a terminal carboxylic acid, offers significant advantages in the

development of therapeutic peptides. The inclusion of a PEG linker can enhance the solubility,

stability, and pharmacokinetic properties of synthetic peptides, making this a critical technique

in drug development and biomedical research.[1][2] This document serves as a detailed

resource, outlining the core properties of this reagent, extensive experimental protocols for its

application, and visual representations of key workflows to facilitate its effective use.

Core Properties and Advantages of PEGylation
Fmoc-amino-PEG5-acid is a monodisperse PEG derivative, meaning it has a defined and

uniform length.[1][3] This precise structure allows for exact control over the spacing between

conjugated molecules, a critical factor in optimizing the biological activity of complex

biomolecules.[3] The key features of this molecule are its two distinct functional groups: the

Fmoc-protected amine and the terminal carboxylic acid. This "heterobifunctional" nature allows

for sequential and controlled conjugation of different molecules.[1][4]

The primary role of the PEG component is to confer beneficial properties to the final peptide

product through a process known as PEGylation. PEGylation is the covalent attachment of
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polyethylene glycol chains to molecules, most commonly therapeutic proteins and peptides.

This modification can significantly improve the pharmacological properties of a drug.

Key advantages of peptide PEGylation include:

Increased Half-Life: The increased hydrodynamic volume of PEGylated peptides leads to

reduced renal clearance, thereby extending their circulation time in the body.[2][5][6] In some

cases, PEGylation can increase the circulating half-life of a peptide drug by more than 100

times.[6]

Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of

hydrophobic peptides in aqueous media, which is crucial for many biological applications.[1]

[5]

Reduced Immunogenicity and Antigenicity: The PEG chain can act as a shield, masking the

peptide from the host's immune system and reducing the likelihood of an immune response.

[5][6]

Protection from Proteolytic Degradation: The steric hindrance provided by the PEG chain can

protect the peptide from degradation by proteolytic enzymes.[6][7]

Physicochemical Properties
The following tables summarize the key quantitative data for Fmoc-amino-PEG5-acid.

Property Value Source(s)

CAS Number 635287-26-2 [1][3][4]

Molecular Formula C₂₇H₃₅NO₉ [1][3]

Molecular Weight 517.6 g/mol [1][3][4]

Appearance
White to off-white solid or

viscous liquid
[1][3][4]

Purity ≥95% [1][3][4]
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Property Recommendation Source(s)

Solubility
Soluble in polar organic

solvents (e.g., DMF, DMSO)
[1][4]

Storage Temperature -20°C to -5°C [1]

Storage Conditions Keep in a dry and dark place [1]

Experimental Protocols
The following sections provide detailed methodologies for the incorporation of Fmoc-amino-
PEG5-acid into a peptide sequence during solid-phase peptide synthesis (SPPS). The most

common strategy is the Fmoc/tBu (tert-butyl) approach, which utilizes a base-labile Fmoc group

for Nα-amino protection and acid-labile side-chain protecting groups.[8]

The choice of resin is dependent on whether the C-terminus of the final peptide is to be a

carboxylic acid or an amide. For a C-terminal amide, a Rink Amide resin is commonly used,

while a Wang resin is suitable for a C-terminal carboxylic acid.[9]

Resin Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable

solvent, such as N,N-dimethylformamide (DMF), to allow the resin to swell.[9][10] Gently

agitate the mixture for at least 30 minutes to an hour to ensure proper swelling, which

exposes the reactive sites within the resin beads.[9] After swelling, drain the solvent.[10]

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the

peptide sequence.[2]

Fmoc Deprotection: To remove the Fmoc protecting group from the resin or the previously

coupled amino acid, add a 20% solution of piperidine in DMF to the resin.[2][9] Agitate the

mixture for 5-10 minutes, then drain the solution. Repeat this step once more to ensure

complete deprotection.[2]

Washing: Thoroughly wash the resin to remove residual piperidine and byproducts. A typical

washing sequence is multiple washes with DMF, followed by dichloromethane (DCM), and

then again with DMF.[2]
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Amino Acid Coupling:

In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents

relative to the resin loading) using a coupling reagent such as HBTU (3-5 equivalents) and

a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[2]

Add the activated amino acid solution to the deprotected resin in the reaction vessel.[2]

Agitate the reaction mixture for 1-2 hours at room temperature to allow for the formation of

the peptide bond.[2]

Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove any

unreacted reagents.[8]

Once the desired peptide sequence has been assembled, the Fmoc-amino-PEG5-acid can be

coupled to the N-terminus of the peptide.

Final Fmoc Deprotection: Perform the Fmoc deprotection step as described in section 2.1 on

the N-terminal amino acid of the peptide-resin.[2]

Washing: Wash the resin thoroughly with DMF.[2]

PEGylation Reaction:

Dissolve Fmoc-amino-PEG5-acid (1.5-2 equivalents) and a coupling reagent like HBTU

(1.5-2 equivalents) with DIPEA (3-4 equivalents) in DMF.[2]

Add the activated PEG linker solution to the resin.

Agitate the reaction mixture for 2-4 hours at room temperature.[2]

Washing: Wash the resin with DMF and then with DCM to remove all excess reagents.[2]

The final step is to cleave the PEGylated peptide from the resin support and simultaneously

remove the acid-labile side-chain protecting groups.

Resin Preparation: After the final wash, dry the peptide-resin under vacuum.
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Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A commonly used cocktail

is Reagent K, which is suitable for peptides containing sensitive residues.[2]

Reagent K Composition: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5%

Thioanisole, 2.5% Ethanedithiol (EDT).[2]

Safety Note: TFA is highly corrosive and should be handled in a certified fume hood.[2]

Cleavage Reaction: Add the cleavage cocktail to the dried resin. Agitate the mixture at room

temperature for 2-4 hours.[2]

Peptide Precipitation and Isolation:

Filter the resin and collect the filtrate, which contains the cleaved peptide.[2]

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

Centrifuge the mixture to pellet the precipitated peptide.

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

The crude peptide is typically purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Sample Preparation: Dissolve the crude peptide in a suitable solvent, usually a mixture of

water and acetonitrile containing 0.1% TFA.[2]

RP-HPLC:

Use a C18 column for purification.[2]

Employ a gradient of two mobile phases: Buffer A (0.1% TFA in water) and Buffer B (0.1%

TFA in acetonitrile).[2]

A typical gradient might run from 5% to 65% Buffer B over 30-60 minutes.[2]

Monitor the elution of the peptide by UV absorbance at 210-220 nm.[2]
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Fraction Collection and Analysis: Collect the fractions corresponding to the major peak. The

purity and identity of the final peptide can be confirmed by analytical HPLC and mass

spectrometry.

Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
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Caption: High-level workflow of solid-phase peptide synthesis incorporating N-terminal

PEGylation.
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Caption: The four main steps of a standard Fmoc-SPPS cycle for peptide elongation.

By following these detailed protocols and understanding the fundamental properties of Fmoc-
amino-PEG5-acid, researchers can effectively leverage this versatile tool to synthesize high-

quality PEGylated peptides for a wide range of applications in research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1673515?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/A_Technical_Guide_to_Fmoc_NH_PEG5_CH2COOH_Properties_and_Applications.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_A_Step_by_Step_Guide_for_Solid_Phase_Peptide_Synthesis_Utilizing_Fmoc_PEG5_NHS_Ester.pdf
https://www.benchchem.com/pdf/Application_Notes_Incorporating_Fmoc_NH_PEG5_CH2COOH_as_a_Linker_in_Drug_Delivery.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Fmoc_NH_PEG5_CH2COOH_in_Bioconjugation.pdf
https://www.ambiopharm.com/faq/why-should-we-consider-pegylated-peptides/
https://www.pharmtech.com/view/peptide-pegylation-next-generation
https://www.biocompare.com/Bench-Tips/344638-PEGylation-for-Improving-the-Properties-of-Peptide-Based-APIs/
http://chemistry.du.ac.in/wp-content/uploads/2023/01/SPPS-Peptide-Synthesis.pdf
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.peptide.com/resources/solid-phase-peptide-synthesis/how-to-synthesize-a-peptide/
https://www.benchchem.com/product/b1673515#fmoc-amino-peg5-acid-for-beginners-in-peptide-synthesis
https://www.benchchem.com/product/b1673515#fmoc-amino-peg5-acid-for-beginners-in-peptide-synthesis
https://www.benchchem.com/product/b1673515#fmoc-amino-peg5-acid-for-beginners-in-peptide-synthesis
https://www.benchchem.com/product/b1673515#fmoc-amino-peg5-acid-for-beginners-in-peptide-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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